BAY 299
Description
Overview of Bromodomain-Containing Proteins in Gene Transcription
Bromodomain-containing proteins are integral to the intricate machinery that governs gene transcription. By binding to acetylated histones, they help to loosen chromatin structure, making DNA more accessible to the transcriptional machinery. nih.gov They also serve as scaffolds, recruiting other factors necessary for transcription, including general and specific transcription factors, chromatin remodeling complexes, and histone acetyltransferases (HATs). nih.govmdpi.comfrontiersin.org This multifaceted role underscores their importance in both the initiation and elongation phases of transcription. nih.govfrontiersin.org
The Bromodomain and PHD Finger (BRPF) Family and Its Role in Histone Acetyltransferase Complexes
The Bromodomain and PHD Finger (BRPF) family is a subclass of bromodomain-containing proteins comprising three members: BRPF1, BRPF2 (also known as BRD1), and BRPF3. thesgc.orgacs.orgbiorxiv.orgbiorxiv.orgnih.gov These proteins function as scaffolding proteins essential for the assembly and activity of several MYST-family histone acetyltransferase complexes, including those containing MOZ/MORF (KAT6a/KAT6b) and HBO1. thesgc.orgacs.orgbiorxiv.orgbiorxiv.orgnih.govscbt.com BRPF proteins contain multiple domains, including PHD fingers that can interact with unmodified or modified histone H3, a bromodomain that recognizes acetylated lysines, and a PWWP domain. acs.orgbiorxiv.orgbiorxiv.orgnih.gov By integrating signals from different histone modifications and DNA, BRPF proteins help to direct the HAT complexes to specific genomic locations, thereby promoting histone acetylation and regulating gene expression. biorxiv.orgbiorxiv.orgnih.gov
TATA Box Binding Protein-Associated Factors (TAF1 and TAF1L) in Basal Transcription Initiation
TATA Box Binding Protein-Associated Factors (TAFs) are subunits of the TFIID complex, a crucial component of the basal transcription initiation machinery that binds to the core promoter of genes. TAF1 and TAF1L are two such factors. TAF1, the largest subunit of TFIID, possesses multiple domains, including two bromodomains (BD1 and BD2) and enzymatic activities such as kinase and ubiquitin ligase. thesgc.orgrcsb.org TAF1 and TAF1L play vital roles in recognizing promoter elements, recruiting other transcription factors, and facilitating the assembly of the pre-initiation complex, thereby enabling the initiation of transcription by RNA polymerase II. thesgc.org TAF1 has also been implicated in regulating p53 activity and is essential for stem cell reprogramming. thesgc.org
Rationale for Targeting Bromodomains in Biomedical Research and Chemical Biology
The critical roles of bromodomain-containing proteins in regulating gene expression and their involvement in various diseases, including cancer and inflammatory disorders, have made them attractive targets for biomedical research and drug discovery. mdpi.comnih.govcambridge.orgresearchgate.net Small molecule inhibitors targeting bromodomains can disrupt the interaction between these proteins and acetylated histones, thereby modulating the activity of the associated protein complexes and ultimately altering gene transcription. nih.govresearchgate.net The development of selective bromodomain inhibitors provides valuable chemical tools to dissect the specific functions of individual bromodomain-containing proteins and explore their therapeutic potential. cambridge.orgaacrjournals.org While the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT) has been a major focus of research and drug development, there is a growing need for chemical probes targeting other bromodomain families, such as the BRPF family and TAF1/TAF1L, to gain a more comprehensive understanding of their biological roles. cambridge.orgresearchgate.netaacrjournals.org
Properties
Molecular Formula |
C25H23N3O4 |
|---|---|
Molecular Weight |
429.47 |
Synonyms |
6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
Origin of Product |
United States |
Development and Characterization of Bay 299 As a Chemical Probe
Discovery of BAY-299 via High-Throughput Screening Methodologies
The discovery of BAY-299 originated from a high-throughput screening (HTS) of a large compound library. nih.govacs.org The initial aim of this screening was to identify inhibitors targeting BRPF bromodomains with cellular activity and without activity against BET bromodomains. nih.gov This process led to the identification of a series of substituted benzoisoquinolinediones. nih.govacs.org A key hit compound, containing a 1,3-dimethylbenzimidazolone scaffold, showed nanomolar activity for BRPF2 while being inactive against BRPF1, BRPF3, and BRD4 at concentrations up to 20 µM. nih.gov This hit series served as the starting point for subsequent optimization efforts that ultimately led to BAY-299. nih.govacs.org
Structure-Activity Relationship (SAR) Studies for Target Engagement and Selectivity
Extensive structure-activity relationship (SAR) studies were conducted to optimize the initial hits and improve the potency and selectivity of the compounds for their target bromodomains. nih.govchemicalprobes.org These studies focused on modifications at specific positions of the core chemical scaffold. chemicalprobes.org
Optimization of the 1,3-Benzimidazolone Scaffold for Bromodomain Affinity
The 1,3-dimethyl-benzimidazolone scaffold was a central feature of the identified hit series. nih.govucl.ac.uk SAR studies involved optimizing substitutions on this core structure and the attached naphthalimide moiety to enhance affinity for BRPF2 and TAF1/TAF1L bromodomains. chemicalprobes.org For instance, SAR at position 6 of the 1,3-dimethyl-benzimidazolone core was performed to optimize activity against BRPF2, BRPF1, TAF1 BD2, and BRD4 BD1. chemicalprobes.org Optimization efforts aimed at generating low nanomolar BRPF2 bromodomain inhibitors. nih.govacs.org The introduction of a novel substitution on the 1,3-benzimidazolone scaffold of BAY-299 was found to be responsible for its high BRPF2 selectivity and inactivity on BET bromodomains. researchgate.netaacrjournals.org
Influence of Substitutions on BRPF2 and TAF1/TAF1L Bromodomain Selectivity
Substitutions on the scaffold, particularly at positions 5' and 6' of the naphthalimide moiety, were crucial for optimizing selectivity towards BRPF2, BRPF1, TAF1 BD2, and BRD4 BD1. chemicalprobes.org Specific modifications led to compounds with improved selectivity profiles. nih.gov For example, methyl- and methoxy-derivatives showed higher selectivity for BRPF2 over BRPF1. nih.gov The synthesis of C-substituted terminal alkoxy analogues resulted in more selective compounds. acs.org BAY-299 emerged as the best compound from these studies, demonstrating potent dual inhibitory activity for both BRPF2 BD and TAF1/TAF1L BD2. nih.govacs.org
Selectivity Profile Against Other Bromodomain Families (e.g., BET, BRD9, ATAD2)
A critical aspect of the characterization of BAY-299 was the evaluation of its selectivity against a broad panel of other bromodomain families. medchemexpress.comacs.orgtocris.comrndsystems.combio-techne.comsigmaaldrich.com Importantly, BAY-299 showed no activity against BRD4 bromodomains up to concentrations of 10 μM in NanoBRET assays. medchemexpress.comarctomsci.comkklmed.comnih.govacs.orgmedchemexpress.com It also demonstrated significant selectivity over other members of the BRPF family, including BRPF1 and BRPF3, with >30-fold selectivity. tocris.comrndsystems.combio-techne.comsigmaaldrich.com Furthermore, BAY-299 displayed >30-fold selectivity over BRD9 and ATAD2. tocris.comrndsystems.combio-techne.comsigmaaldrich.com Selectivity profiling using methods like the BROMOscan™ panel confirmed the high selectivity of BAY-299 within the bromodomain family. acs.orgbayer.com
Here is a table summarizing the selectivity profile of BAY-299 against selected bromodomains:
| Bromodomain Target | IC₅₀ / Selectivity | Assay Method | Source |
| BRPF2 BD | 67 nM | TR-FRET | medchemexpress.comarctomsci.comkklmed.comnih.govacs.orgmedchemexpress.com |
| BRPF2 BD | 97 nM | AlphaScreen | medchemexpress.comarctomsci.comkklmed.comacs.orgmedchemexpress.com |
| TAF1 BD2 | 8 nM | TR-FRET | medchemexpress.comarctomsci.comkklmed.comnih.govacs.orgmedchemexpress.com |
| TAF1L BD2 | 106 nM | TR-FRET | medchemexpress.comarctomsci.comkklmed.comnih.govacs.orgmedchemexpress.com |
| BRPF1 BD | 3150 nM (>47-fold selective over BRPF2) | TR-FRET | medchemexpress.comarctomsci.comkklmed.comacs.orgmedchemexpress.com |
| BRPF3 BD | 5550 nM (>83-fold selective over BRPF2) | TR-FRET | medchemexpress.comarctomsci.comkklmed.comacs.orgmedchemexpress.com |
| BRD4 | >300-fold selective | - | tocris.comrndsystems.combio-techne.comsigmaaldrich.com |
| BRD9 | >30-fold selective | - | tocris.comrndsystems.combio-techne.comsigmaaldrich.com |
| ATAD2 | >30-fold selective | - | tocris.comrndsystems.combio-techne.comsigmaaldrich.com |
Biochemical Characterization of BAY-299 Potency and Binding Selectivity
The potency and binding selectivity of BAY-299 were thoroughly characterized using various biochemical assays. medchemexpress.comarctomsci.comkklmed.comnih.govacs.orgtocris.comrndsystems.combio-techne.commedchemexpress.com
In Vitro Binding Assays (e.g., TR-FRET, AlphaScreen)
In vitro binding assays, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), were extensively used to determine the potency and selectivity of BAY-299 for its target bromodomains. medchemexpress.comarctomsci.comkklmed.comacs.orgtocris.comrndsystems.combio-techne.commedchemexpress.com
TR-FRET assays demonstrated that BAY-299 is a potent inhibitor of BRPF2 BD with an IC₅₀ of 67 nM. medchemexpress.comarctomsci.comkklmed.comnih.govacs.orgmedchemexpress.com These assays also showed significant selectivity over BRPF1 and BRPF3 BDs. medchemexpress.comarctomsci.comkklmed.comacs.orgmedchemexpress.com The potent inhibition of TAF1 BD2 and the related TAF1L BD2 was also measured using TR-FRET, with IC₅₀ values of 8 nM and 106 nM, respectively. medchemexpress.comarctomsci.comkklmed.comnih.govacs.orgmedchemexpress.com
AlphaScreen assays further confirmed the profile of BAY-299, yielding an IC₅₀ of 97 nM for BRPF2 BD and confirming selectivity over BRPF1 and BRPF3 BDs. medchemexpress.comarctomsci.comkklmed.comacs.orgmedchemexpress.com
NanoBRET cell assays were employed to assess the inhibition of the interaction between bromodomains and histones in a cellular context. medchemexpress.comarctomsci.comkklmed.comtocris.comrndsystems.combio-techne.commedchemexpress.comabcam.com These experiments showed that BAY-299 blocked the interaction of BRPF2 BD with histones H4 and H3.3, with IC₅₀ values of 575 nM and 825 nM, respectively. medchemexpress.comarctomsci.comkklmed.commedchemexpress.com For TAF1 BD2, the IC₅₀ values for inhibiting interaction with histones H4 and H3.3 were 970 nM and 1400 nM, respectively. medchemexpress.comarctomsci.comkklmed.commedchemexpress.com No inhibitory effect was observed for the interaction between BRPF1 or BRD4 and histone H4 up to 10 μM for BAY-299 in NanoBRET assays. medchemexpress.comarctomsci.comkklmed.commedchemexpress.com
Here is a table summarizing key in vitro binding assay results for BAY-299:
| Target (Bromodomain) | Assay | IC₅₀ (nM) | Selectivity vs BRPF2 | Source |
| BRPF2 BD | TR-FRET | 67 | - | medchemexpress.comarctomsci.comkklmed.comnih.govacs.orgmedchemexpress.com |
| BRPF2 BD | AlphaScreen | 97 | - | medchemexpress.comarctomsci.comkklmed.comacs.orgmedchemexpress.com |
| TAF1 BD2 | TR-FRET | 8 | - | medchemexpress.comarctomsci.comkklmed.comnih.govacs.orgmedchemexpress.com |
| TAF1L BD2 | TR-FRET | 106 | - | medchemexpress.comarctomsci.comkklmed.comnih.govacs.orgmedchemexpress.com |
| BRPF1 BD | TR-FRET | 3150 | >47-fold | medchemexpress.comarctomsci.comkklmed.comacs.orgmedchemexpress.com |
| BRPF3 BD | TR-FRET | 5550 | >83-fold | medchemexpress.comarctomsci.comkklmed.comacs.orgmedchemexpress.com |
Here is a table summarizing cellular target engagement results (NanoBRET) for BAY-299:
| Target (Interaction) | Assay | IC₅₀ (nM) | Source |
| BRPF2 BD / Histone H4 | NanoBRET | 575 | medchemexpress.comarctomsci.comkklmed.commedchemexpress.com |
| BRPF2 BD / Histone H3.3 | NanoBRET | 825 | medchemexpress.comarctomsci.comkklmed.commedchemexpress.com |
| TAF1 BD2 / Histone H4 | NanoBRET | 970 | medchemexpress.comarctomsci.comkklmed.commedchemexpress.com |
| TAF1 BD2 / Histone H3.3 | NanoBRET | 1400 | medchemexpress.comarctomsci.comkklmed.commedchemexpress.com |
| BRPF1 / Histone H4 | NanoBRET | >10000 | medchemexpress.comarctomsci.comkklmed.commedchemexpress.com |
| BRD4 / Histone H4 | NanoBRET | >10000 | medchemexpress.comarctomsci.comkklmed.commedchemexpress.com |
Isothermal Titration Calorimetry (ITC) Analysis of Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes associated with molecular binding events, providing valuable thermodynamic parameters such as binding affinity (K<0xE2><0x82><0x90>), stoichiometry (n), enthalpy change (<0xE2><0x88><0x94>H), and entropy change (<0xE2><0x88><0x94>S) units.itsickkids.catainstruments.com. These parameters offer insights into the driving forces of the binding interaction units.ittainstruments.comcvut.cz.
ITC measurements have been conducted to analyze the binding thermodynamics of BAY-299 with its target proteins, BRPF2 and TAF1 BD2 nih.govbayer.com. These studies provide quantitative data on the affinity and the thermodynamic contributions (enthalpy and entropy) to the binding process.
Data from ITC experiments for BAY-299 binding to BRPF2 BD and TAF1 BD2 are summarized in the table below.
| Target Protein | K<0xE2><0x82><0x90> (nM) | n | <0xE2><0x88><0x94>H (kcal/mol) | <0xE2><0x88><0x94>S (cal/mol/deg) |
|---|---|---|---|---|
| BRPF2 BD | ||||
| TAF1 BD2 |
The ITC data complements the potency data obtained from activity assays, providing a more complete thermodynamic profile of the interaction between BAY-299 and its targets nih.govbayer.com.
Thermal Shift Assays for Target Engagement
Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, are widely used biochemical methods to assess protein thermal stability and evaluate ligand binding mdpi.comsci-hub.se. The principle behind TSA is that ligand binding often induces a conformational change in a protein, increasing its thermal stability and resulting in a higher melting temperature (T<0xE2><0x82><0x98>) mdpi.comsci-hub.se.
TSA has been employed to confirm the binding specificity and selectivity of BAY-299 with a panel of bromodomains chemicalprobes.orgacs.orgnih.gov. These assays provide evidence of direct engagement between BAY-299 and its target proteins in a more native-like state compared to some biochemical assays chemicalprobes.orgnih.gov.
Expanded selectivity studies using TSA with a panel of 48 bromodomains confirmed the selectivity of BAY-299 within the BRPF family acs.orgnih.gov. A significant thermal shift was observed for BRPF2 BD, which was more than five degrees higher than for BRPF1 BD and BRPF3 BD acs.orgnih.gov. Weaker stabilization was seen for TAF1 BD2, TAF1L BD2, CECR2 BD, and EP300 BD nih.gov.
TSA results for BAY-299 demonstrate its ability to stabilize BRPF2 and TAF1 BD2 upon binding, further supporting its characterization as a chemical probe for these targets chemicalprobes.orgacs.orgnih.gov.
| Bromodomain | Thermal Shift (<0xE2><0x88><0x94>T<0xE2><0x82><0x98>, K) |
|---|---|
| BRPF2 BD | > 5 |
| BRPF1 BD | |
| BRPF3 BD | |
| TAF1 BD2 | |
| TAF1L BD2 | |
| CECR2 BD | |
| EP300 BD |
Molecular Mechanisms of Action of Bay 299
Inhibition of BRPF2 and TAF1/TAF1L Bromodomain-Histone Interactions
BAY-299 demonstrates potent inhibitory activity against the bromodomains (BD) of BRPF2 and the second bromodomain (BD2) of TAF1 and TAF1L. medchemexpress.commedchemexpress.com Biochemical assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), have established its efficacy with low nanomolar half-maximal inhibitory concentrations (IC50). aacrjournals.orgmedchemexpress.com The compound exhibits significant selectivity for BRPF2 over its paralogs BRPF1 and BRPF3, and strong selectivity over other bromodomain families, including the well-studied Bromodomain and Extra-Terminal Domain (BET) proteins like BRD4. nih.govmedchemexpress.comthesgc.org
| Target | Assay Type | IC50 (nM) |
|---|---|---|
| BRPF2 BD | TR-FRET | 67 nih.govaacrjournals.orgmedchemexpress.com |
| TAF1 BD2 | TR-FRET | 8 nih.govaacrjournals.orgmedchemexpress.com |
| TAF1L BD2 | TR-FRET | 106 nih.govmedchemexpress.com |
| BRD1 (BRPF2) | BROMOscan® | 6 thesgc.org |
| TAF1 | BROMOscan® | 13 thesgc.org |
The functional consequence of BAY-299's binding to the BRPF2 bromodomain is the disruption of its interaction with acetylated histones. Cellular assays, specifically NanoBRET (Bioluminescence Resonance Energy Transfer), have confirmed that BAY-299 effectively blocks the engagement of the BRPF2 bromodomain with core histone proteins H3.3 and H4. nih.govmedchemexpress.com This interference with a critical "reader" function prevents BRPF2 from properly localizing to specific chromatin regions, thereby inhibiting its role as a scaffold protein within histone acetyltransferase (HAT) complexes. aacrjournals.orgthesgc.org
Similarly, BAY-299 potently disrupts the interaction between the second bromodomain of TAF1 and histones H3.3 and H4 within the cellular environment. medchemexpress.comrndsystems.com TAF1 is a major component of the TFIID basal transcription initiation complex, and its bromodomains are crucial for tethering this complex to acetylated chromatin, a key step in initiating gene transcription. aacrjournals.orgthesgc.org By inhibiting this interaction, BAY-299 interferes with the assembly of the transcription preinitiation complex at gene promoters. nih.gov
| Target Interaction | IC50 (nM) |
|---|---|
| BRPF2 BD with Histone H4 | 575 nih.govmedchemexpress.com |
| BRPF2 BD with Histone H3.3 | 825 nih.govmedchemexpress.com |
| TAF1 BD2 with Histone H4 | 970 nih.govmedchemexpress.com |
| TAF1 BD2 with Histone H3.3 | 1400 nih.govmedchemexpress.com |
Impact on Chromatin Dynamics and Transcriptional Regulation
The dual inhibition of BRPF2 and TAF1/TAF1L by BAY-299 leads to significant effects on chromatin structure and the regulation of gene transcription. nih.govpatsnap.com BRPF2 is a scaffolding component of the MOZ/MORF family of HAT complexes, which are involved in establishing active chromatin states through histone acetylation. thesgc.org TAF1 is an essential part of the TFIID complex that recognizes promoter regions and initiates transcription by RNA polymerase II. nih.gov By disrupting the functions of both, BAY-299 can induce widespread changes in the transcriptional landscape of a cell.
Treatment of cancer cells with BAY-299 results in distinct changes to gene expression profiles. In acute myeloid leukemia (AML) cells, BAY-299 treatment led to the upregulation of genes that inhibit the cell cycle and promote a form of inflammatory cell death known as pyroptosis. nih.gov In a study on triple-negative breast cancer (TNBC), inhibition of TAF1 by BAY-299 caused an induction of endogenous retrovirus (ERV) expression. patsnap.comnih.gov This modulation of specific gene sets underscores the critical role of TAF1 and BRPF2 in maintaining the transcriptional programs that drive cancer cell proliferation and survival. patsnap.comnih.gov
| Gene Category | Gene Name | Effect |
|---|---|---|
| Cell Cycle Inhibitors | CDKN1A | Upregulated nih.gov |
| CDKN2B | Upregulated nih.gov | |
| Pyroptosis-Promoting Genes | Caspase 1 | Upregulated nih.gov |
| Caspase 4 | Upregulated nih.gov | |
| GSDMC | Upregulated nih.gov | |
| GSDME | Upregulated nih.gov |
The gene expression changes induced by BAY-299 trigger significant downstream cellular pathways. In AML, the upregulation of cell cycle inhibitors contributes to a block in cell proliferation, while the increased expression of pyroptosis-related genes leads to programmed cell death. nih.gov In TNBC, the expression of ERVs results in the formation of double-stranded RNA (dsRNA), which mimics a viral infection and activates an anti-viral interferon response pathway. patsnap.comnih.gov This immune pathway activation can contribute to tumor suppression. patsnap.com Furthermore, research has shown that BAY-299 can modulate HIV transcription by targeting TAF1, suggesting its impact extends to viral gene regulation within host chromatin. biorxiv.org
Cellular and Preclinical Pharmacological Investigations of Bay 299
In Vitro Cellular Efficacy Studies
Preclinical investigations have explored the effects of BAY-299 across various cellular contexts, particularly in cancer and stem cell models.
Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines (e.g., MOLM-13, MV4-11, Jurkat)
BAY-299 has demonstrated the ability to inhibit the proliferation of various cancer cell lines. Studies have shown that BAY-299 inhibits the proliferation of MOLM-13, MV4-11, 769-P, Jurkat, NCI-H526, CHL-1, and 5637 cells. medchemexpress.comtargetmol.commedchemexpress.comglpbio.com The half-maximal growth inhibitory concentrations (GI50) for these cell lines have been reported. medchemexpress.comtargetmol.commedchemexpress.com For instance, the GI50 values are 1060 nM for MOLM-13, 2630 nM for MV4-11, and 3900 nM for Jurkat cells. medchemexpress.comtargetmol.commedchemexpress.com In acute myeloid leukemia (AML) cells, treatment with BAY-299 resulted in a remarkable inhibition of cell growth in a dose and time-dependent manner. researchgate.net MV4-11 cells were found to be more sensitive to BAY-299 than NB4 cells. researchgate.net
Here is a table summarizing the reported GI50 values for BAY-299 in various cell lines:
| Cell Line | GI50 (nM) | Source |
| MOLM-13 | 1060 | medchemexpress.comtargetmol.commedchemexpress.com |
| MV4-11 | 2630 | medchemexpress.comtargetmol.commedchemexpress.com |
| 769-P | 3210 | medchemexpress.comtargetmol.commedchemexpress.com |
| Jurkat | 3900 | medchemexpress.comtargetmol.commedchemexpress.com |
| NCI-H526 | 6860 | medchemexpress.comtargetmol.commedchemexpress.com |
| CHL-1 | 7400 | medchemexpress.comtargetmol.commedchemexpress.com |
| 5637 | 7980 | medchemexpress.comtargetmol.commedchemexpress.com |
Induction of Cell Death Mechanisms (Apoptosis, Pyroptosis)
BAY-299 treatment has been associated with the induction of cell death in cancer cells, including mechanisms such as apoptosis and pyroptosis. In AML cells, BAY-299 treatment increased the cleavage of key pro-apoptotic proteins. researchgate.netpatsnap.comnih.govnih.gov This effect was ameliorated by the administration of the apoptosis inhibitor Z-VAD and the receptor-interacting protein kinase 1 (RIPK1) inhibitor Nec-2. researchgate.netpatsnap.comnih.govnih.gov Furthermore, gene expression analysis revealed that BAY-299 treatment was associated with increased expression of multiple pyroptosis-promoting genes. researchgate.netpatsnap.comnih.govnih.gov The expression of caspase 1, caspase 4, GSDMB, GSDMC, GSDMD, and GSDME were all significantly elevated in AML cell lines after BAY-299 treatment, suggesting that BAY-299 may trigger pyroptosis in addition to inducing apoptosis. nih.govnih.gov
Promotion of Cellular Differentiation (e.g., in Acute Myeloid Leukemia cells)
Studies have indicated that BAY-299 can promote cellular differentiation, particularly in the context of acute myeloid leukemia. Treatment of AML cells with BAY-299 resulted in increased cell differentiation. researchgate.netnih.govresearchgate.net Analysis of TAF1 expression in AML, a target of BAY-299, suggested that higher TAF1 expression may be negatively correlated with the degree of differentiation of AML cells. researchgate.net
Modulation of Cell Cycle Progression
BAY-299 treatment has been shown to modulate cell cycle progression. In AML cell lines, BAY-299 treatment was associated with increased expression of cell cycle inhibitor genes. researchgate.netpatsnap.comnih.govnih.gov Specifically, BAY-299 increased the expression of CDKN1A and CDKN2B, which are cyclin-dependent kinase inhibitors, in MV4-11 cells. nih.gov This suggests that BAY-299 can induce cell cycle inhibition. nih.gov
Immunological Modulatory Effects (e.g., Induction of Endogenous Retrovirus Expression and Interferon Response in Triple-Negative Breast Cancer)
Investigations into the effects of targeting TAF1 with BAY-299 in triple-negative breast cancer (TNBC) have revealed immunological modulatory effects. TAF1 inhibition by BAY-299 leads to the induction of endogenous retrovirus (ERV) expression and double-stranded RNA (dsRNA) formation in a subset of TNBC cells. patsnap.comnih.govresearchgate.net This, in turn, results in the activation of interferon responses and suppression of cell growth, resembling an anti-viral mimicry effect. patsnap.comnih.govresearchgate.netnih.gov This correlation between TAF1 inhibition and interferon signature has been observed in breast cancer patient datasets. patsnap.comnih.govresearchgate.net
Evaluation in Stem Cell Differentiation Assays (e.g., Osteoblast Differentiation)
While the primary focus of the search results regarding BAY-299 is on cancer, the compound's targets, BRPF2 and TAF1, have been implicated in stem cell differentiation. BRPF2, a target of BAY-299, is a scaffold protein whose knockout leads to embryonic lethality and is potentially involved in embryonic stem cell differentiation. researchgate.net Although direct studies evaluating the effect of BAY-299 specifically on osteoblast differentiation assays were not prominently found in the provided search results, the broader context of bromodomain inhibitors and stem cell differentiation suggests potential areas for investigation. Studies on osteoblast differentiation often involve factors and pathways that could potentially be influenced by inhibitors like BAY-299, although specific data for BAY-299 in this context were not detailed. escholarship.orguq.edu.aubeyotime.commdpi.comstemcell.com
In Vivo Studies in Animal Models
Preclinical in vivo studies using animal models have been conducted to evaluate the pharmacokinetic profile, efficacy, and biological impact of BAY-299.
Pharmacokinetic Characterization in Rodent Models (e.g., Rat)
Pharmacokinetic studies of BAY-299 in rats have provided insights into its absorption, distribution, metabolism, and excretion. Following intravenous administration in male Wistar rats, blood samples were collected at various time points up to 24 hours. medchemexpress.com For intragastric administration, BAY-299 was given to fasted rats, with blood samples also collected over a 24-hour period. medchemexpress.com
Studies have revealed that BAY-299 exhibits low blood clearance in rats, approximately 17% of hepatic blood flow. medchemexpress.com It demonstrates a high volume of distribution at steady-state and a long to very long terminal half-life of approximately 10 hours. medchemexpress.com The bioavailability after oral administration in rats was found to be high, at 73%. medchemexpress.com The observed in vivo blood clearance aligns with values obtained from rat liver microsome studies but is lower than predicted by hepatocyte data. medchemexpress.com
| Parameter | Value (Rat) | Notes |
|---|---|---|
| Blood Clearance | ~17% hepatic flow | Low |
| Volume of Distribution | High | At steady-state |
| Terminal Half-Life | ~10 hours | Long to very long |
| Oral Bioavailability (F) | 73% | High |
Evaluation of Efficacy in Preclinical Disease Models (e.g., AML xenografts, TNBC models)
BAY-299 has been evaluated for its efficacy in preclinical disease models, including acute myeloid leukemia (AML) xenografts and triple-negative breast cancer (TNBC) models.
In AML cell lines, treatment with BAY-299 has been shown to result in a remarkable inhibition of cell growth, increased cell death, reduced Edu incorporation, and increased cell differentiation. researchgate.net These effects suggest a potential therapeutic role for BAY-299 in AML.
In triple-negative breast cancer (TNBC) models, BAY-299 has been utilized as a chemical probe to investigate the therapeutic potential of targeting TAF1. nih.govresearchgate.net Studies indicate that inhibition of TAF1 by BAY-299 can lead to the induction of endogenous retrovirus (ERV) expression and double-stranded RNA (dsRNA) formation in a subset of TNBC cells. nih.govresearchgate.net This, in turn, results in the activation of interferon responses and suppression of cell growth, mimicking an anti-viral response. nih.govresearchgate.net Heterogeneous responses to TAF1 inhibition by BAY-299 have been observed across different TNBC cell lines. nih.govresearchgate.net High levels of proliferating cell nuclear antigen (PCNA) protein have been suggested as a potential predictive biomarker associated with suppressive tumor immune responses that may limit the efficacy of TAF1 inhibition in various cancers, including TNBC. nih.govresearchgate.net
Investigation of Biological Impact in Animal Systems Relevant to Bromodomain Function (e.g., embryonic development related to BRPF2 knockout phenotypes)
Investigations into the biological impact of BAY-299 in animal systems are relevant to understanding the functions of the bromodomains it targets, particularly BRPF2 and TAF1. BRPF proteins, including BRPF2, are components of histone acetyltransferase (HAT) complexes and play crucial roles in transcription regulation. nih.govacs.org Mouse studies have demonstrated that the loss of BRPF2 leads to embryonic lethality at embryonic day 15.5, associated with distinct developmental defects. nih.govacs.org This highlights the essential role of BRPF2 in development. Similarly, TAF1 is involved in the TFIID complex and is critical for the transcription of numerous genes, including those involved in cell cycle progression, cell death, and stem cell maintenance. acs.orgscholaris.ca
BAY-299, as an inhibitor of BRPF2 and TAF1, serves as a chemical tool to investigate the functional impact of inhibiting these bromodomains in cellular and, in some cases, animal models. nih.gov The use of such specific domain inhibitors complements genetic approaches like CRISPR-Cas9-mediated gene deletion in dissecting the roles of these proteins and their interactive modules within large multiprotein complexes. nih.gov While direct studies detailing the in vivo biological impact of BAY-299 specifically mirroring BRPF2 knockout phenotypes were not extensively found in the provided context, the compound's activity against BRPF2 provides a means to probe the functions of this bromodomain in relevant biological processes in animal models.
| Target Bromodomain | Associated Protein Complex | Biological Relevance (Animal Systems) |
|---|---|---|
| BRPF2 | HAT complexes | Essential for embryonic development; loss leads to embryonic lethality. nih.govacs.org |
| TAF1 | TFIID complex | Involved in transcription of genes critical for development and cell processes. acs.orgscholaris.ca |
Research Applications and Future Directions for Bay 299
BAY-299 as a Tool for Elucidating BRPF2 and TAF1/TAF1L Biology
The specificity of BAY-299 allows researchers to isolate and study the distinct roles of BRPF2 and TAF1/TAF1L in various cellular contexts, from epigenetic regulation to disease pathogenesis.
BRPF2 (Bromodomain and PHD Finger Containing Protein 2), also known as BRD1, is a scaffolding protein that plays a crucial role in the assembly of histone acetyltransferase (HAT) complexes, particularly those of the MOZ/MORF family. thesgc.org These complexes are integral to epigenetic regulation by modifying chromatin structure and influencing gene expression. Mouse studies have underscored the critical importance of this protein, as the loss of BRPF2 leads to embryonic lethality, pointing to its indispensable role in development. nih.gov Specifically, the murine ortholog, Brd2, has been shown to be essential for mid-gestation development, with a particularly vital function in neural development and differentiation. nih.gov
BAY-299 provides a powerful tool to pharmacologically probe the functions of BRPF2 with high temporal resolution. By inhibiting the BRPF2 bromodomain, which recognizes acetylated lysine (B10760008) residues on histones, BAY-299 allows for the acute disruption of BRPF2-dependent cellular processes. This enables detailed studies into its role in maintaining stem cell pluripotency and guiding differentiation pathways. For instance, BRPF2 is known to be involved in the differentiation of embryonic stem cells. nih.gov The use of BAY-299 can help elucidate the specific downstream gene regulatory networks controlled by BRPF2 during these crucial cell fate decisions.
TAF1 (TATA-box binding protein associated factor 1) and its paralog TAF1L are the largest subunits of the general transcription factor TFIID, a critical complex for initiating transcription by RNA polymerase II. nih.govnih.gov TAF1 contains two bromodomains, with BAY-299 showing particularly high potency against the second bromodomain (BD2). nih.govthesgc.org This inhibitory action allows for the investigation of TAF1's role in linking chromatin state to the transcriptional machinery.
The application of BAY-299 has been instrumental in uncovering the involvement of TAF1 in various disease states. In oncology, TAF1 expression is elevated in multiple tumor types, and its inhibition by BAY-299 has been shown to effectively suppress the growth of acute myeloid leukemia (AML) cells by inducing cell death, cell cycle arrest, and differentiation. nih.govoaepublish.com Beyond cancer, a chemical screen identified BAY-299 as a modulator of HIV latency. Subsequent experiments confirmed that the inhibition of TAF1, but not BRPF2, is responsible for this effect, thereby revealing a novel role for TAF1 in the epigenetic regulation of the latent HIV reservoir. thesgc.org These findings highlight how BAY-299 can be used to uncover previously unknown functions of TAF1 in diverse pathological processes.
Exploration of Novel Therapeutic Strategies Based on BRPF2/TAF1/TAF1L Inhibition
The profound effects of BAY-299 on cancer cells in preclinical models have spurred interest in targeting BRPF2 and TAF1/TAF1L for therapeutic benefit. Research is ongoing to explore the potential of this inhibitory strategy across a range of malignancies.
While the anti-leukemic activity of BAY-299 has been extensively studied in the context of AML, its potential in other hematological cancers is an area of active investigation. nih.govoaepublish.com Data has shown that BAY-299 can inhibit the proliferation of various cancer cell lines, including the Jurkat cell line, which is derived from a T-cell leukemia. nih.gov This suggests that the therapeutic window for BRPF2/TAF1/TAF1L inhibition may extend to other lymphoid and myeloid malignancies. Further preclinical studies are warranted to evaluate the efficacy of BAY-299 in models of lymphoma, multiple myeloma, and other leukemias, which could pave the way for broader clinical applications in hematologic oncology.
| Cell Line | Cancer Type | Effect of BAY-299 | GI₅₀ (nM) |
| MOLM-13 | Acute Myeloid Leukemia | Proliferation Inhibition | 1060 |
| MV4-11 | Acute Myeloid Leukemia | Proliferation Inhibition | 2630 |
| Jurkat | T-Cell Leukemia | Proliferation Inhibition | 3900 |
This table is generated based on data from MedchemExpress. nih.gov
The therapeutic potential of targeting TAF1 with BAY-299 extends beyond hematological malignancies into the realm of solid tumors. Triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited treatment options, has been a focus of such investigations. nih.gov A recent study demonstrated that TAF1 inhibition by BAY-299 can suppress the growth of a subset of TNBC cells. nih.gov The mechanism of action involves the induction of endogenous retrovirus (ERV) expression and the formation of double-stranded RNA (dsRNA). This triggers an anti-viral-like response, activating interferon signaling pathways and inducing antitumor immunity. nih.gov These findings suggest a novel immunomodulatory role for TAF1 inhibition and provide a strong rationale for its further preclinical and potential clinical evaluation in TNBC and possibly other solid tumors.
Combining epigenetic drugs with other anticancer therapies is a promising strategy to enhance efficacy and overcome resistance. nih.gov While specific preclinical studies on combination therapies involving BAY-299 are still emerging, the compound's mechanisms of action suggest several rational combinations. For instance, in AML cells, BAY-299 treatment leads to the cleavage of PARP (Poly (ADP-ribose) polymerase), a key enzyme in DNA repair. nih.gov This suggests a potential synergistic relationship with PARP inhibitors, which are clinically approved for various cancers. A combination could lead to synthetic lethality in cancer cells by simultaneously inhibiting two critical DNA damage response pathways.
Furthermore, combining BAY-299 with other epigenetic modulators, such as BET inhibitors, could also be a viable strategy. Given that both TAF1 and BET proteins like BRD4 are readers of histone acetylation and play crucial roles in transcriptional regulation, their dual inhibition could lead to a more profound and durable anti-tumor response. nih.govresearchgate.net Evaluating these and other combination strategies in preclinical models will be a critical next step in optimizing the therapeutic potential of BRPF2/TAF1/TAF1L inhibition.
Limitations of Current Chemical Probes for Bromodomains and Directions for Future Probe Development
The development of chemical probes for bromodomains has been a significant focus in epigenetic research, yet it is fraught with challenges, primarily due to the structural similarities across the bromodomain family. The high degree of conservation in the acetyl-lysine (KAc) binding pocket makes the creation of highly selective inhibitors for a single bromodomain a difficult task. tandfonline.com This lack of selectivity is a major limitation, as it can confound the interpretation of cellular effects, making it difficult to attribute a biological outcome to the inhibition of a specific bromodomain target. tandfonline.com
Many of the early and most potent inhibitors, for instance, are pan-BET selective, meaning they bind to multiple members of the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4, and BRDT). tandfonline.comumn.edu While these pan-BET inhibitors have shown efficacy in preclinical and clinical settings, their use as research tools obscures the distinct functions of each individual BET protein. umn.edu Furthermore, this broad activity has been associated with dose-limiting toxicities in clinical trials. umn.edu
BAY-299 itself exemplifies a key limitation in probe development: dual-target activity. It is a potent dual inhibitor of the BRPF2 bromodomain and the second bromodomain (BD2) of TAF1 and TAF1L. chemicalprobes.orgnih.gov While it shows excellent selectivity against other bromodomain families like BETs, its comparable affinity for two functionally distinct proteins makes it unsuitable for dissecting the individual roles of BRPF2 versus TAF1/TAF1L in cellular processes. chemicalprobes.orgnih.gov
These limitations highlight critical directions for future probe development:
Enhancing Selectivity: The primary goal is the development of exquisitely selective chemical probes for individual bromodomains. tandfonline.com This will enable researchers to confidently link the probe's effects to the function of a single target protein. umn.edu
Targeting Non-conserved Residues: A promising strategy to achieve higher selectivity is to design inhibitors that interact with less conserved amino acid residues outside the primary KAc binding site. umn.edu
Inducing Unique Protein Conformations: Developing probes that induce or stabilize unique conformational changes upon binding to their target could provide another avenue to achieving high specificity. tandfonline.com
Expanding Beyond BETs: While much effort has been focused on the BET family, there is a growing need for selective probes for non-BET bromodomains, such as those in the BRPF family, to explore their unique biological functions and therapeutic potential. nih.gov
The creation of a comprehensive toolkit of highly selective bromodomain inhibitors is essential to fully unravel the complex roles these epigenetic readers play in health and disease.
Emerging Research Areas and Unexplored Biological Functions of BRPF2 and TAF1/TAF1L
The dual targets of BAY-299, BRPF2 and TAF1/TAF1L, are involved in critical aspects of chromatin biology and gene regulation, with many of their functions still being actively explored.
BRPF2 (Bromodomain and PHD Finger Containing Protein 2):
BRPF2 acts as a crucial scaffolding protein within histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF and HBO1 complexes, which are instrumental in transcriptional regulation. nih.govthesgc.org Emerging research points to several key areas:
Hematopoiesis and Erythropoiesis: The BRPF2-HBO1 complex is vital for the acetylation of histone H3 at lysine 14 (H3K14ac), a mark essential for normal blood cell development. nih.govbiorxiv.org Studies in mice have shown that deleting the BRPF2 gene results in severe anemia and is embryonically lethal due to failed fetal liver erythropoiesis, highlighting its indispensable role in this process. nih.govbiorxiv.org
Skeletal Biology: BRPF family members are implicated in bone metabolism. Pharmacological inhibition of their bromodomains has been shown to prevent the differentiation of osteoclasts, the cells responsible for bone resorption. nih.govbiorxiv.org This suggests that targeting BRPF2 could be a novel therapeutic strategy for diseases characterized by bone loss, such as osteoporosis. nih.govresearchgate.net
Oncogenic Roles: Misregulation of BRPF proteins is increasingly linked to cancer. BRPF1, a close homolog of BRPF2, is significantly upregulated in hepatocellular carcinoma where it facilitates the expression of oncogenes. biorxiv.org Given their structural and functional similarities, exploring the specific role of BRPF2 in various cancers is a compelling area of future research.
HAT Complex Specificity: An intriguing and underexplored area is how the composition of HAT complexes dictates their function. For example, the exchange of BRPF2 for a JADE scaffold protein within the HBO1 complex switches the target specificity from histone H3 to histone H4. nih.gov Understanding the molecular mechanisms governing this specificity is crucial for deciphering their precise roles in gene regulation.
Non-Histone Interactions: The biological functions related to the BRPF1 bromodomain's recognition of acetylated non-histone proteins are largely unexplored. nih.gov Investigating the non-histone interactome of BRPF2 could reveal entirely new cellular pathways and functions regulated by this scaffold protein. nih.gov
TAF1 (TATA-Box Binding Protein Associated Factor 1) and TAF1L:
TAF1 is the largest component of the TFIID complex, a cornerstone of the RNA polymerase II transcription initiation machinery. nih.gov Its functions are fundamental to gene expression, and several research frontiers are emerging:
Neurological Development and Disease: Variants in the TAF1 gene are now known to cause a recognizable X-linked intellectual disability (TAF1-ID) syndrome. nih.gov This has opened up a new area of research focused on TAF1's critical role in brain development, neuronal differentiation, and function. nih.govnih.gov How specific mutations lead to the observed neurological phenotypes remains a key unanswered question.
Stem Cell Biology: TAF1 and the TFIID complex are vital for the processes of stem cell reprogramming and maintaining a state of "stemness". thesgc.orgnih.gov Elucidating the precise mechanisms by which TAF1 governs stem cell fate could have significant implications for regenerative medicine.
Cancer and Cell Cycle Control: TAF1 plays a role in the G1 phase of the cell cycle and has been linked to tumorigenesis. nih.gov It has been suggested to block the activity of the tumor suppressor p53, and its inactivation can trigger a DNA damage response. thesgc.org Further investigation into TAF1's role in cancer could validate it as a therapeutic target.
Functional Diversity of Splice Variants: The TAF1 gene produces multiple splice variants, but the specific functions and tissue-specific expression of these different isoforms are mostly unknown. nih.gov Characterizing these variants could reveal new, specialized roles for TAF1 in different biological contexts.
Role of TAF1L: The function of TAF1L, a paralog of TAF1 that is typically restricted to the testis, is poorly understood. nih.gov An important unexplored question is whether TAF1L can compensate for TAF1 function in certain cell types or disease states, which could have therapeutic implications. nih.gov
The development of more selective chemical probes will be instrumental in isolating the functions of BRPF2 and TAF1/TAF1L and exploring these exciting and clinically relevant research avenues.
Q & A
How can researchers formulate a clear and testable research question on BAY 299’s mechanism of action?
Answer: A well-defined research question should align with this compound’s known pharmacological properties and address gaps in existing literature. Start by reviewing primary studies on its molecular targets (e.g., receptor binding assays or enzymatic inhibition data). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example:
- “Does this compound exhibit selective inhibition of [specific enzyme/receptor] in vitro, and how does this correlate with in vivo efficacy?”
Ensure the question avoids binary (yes/no) outcomes and incorporates measurable variables (e.g., IC50 values, dose-response curves). Cite prior work to justify novelty .
Q. What experimental designs are suitable for initial pharmacological characterization of this compound?
Answer:
- In vitro studies : Use cell-based assays (e.g., fluorescence polarization, ELISA) to quantify target engagement. Include positive/negative controls and replicate experiments (n ≥ 3) to assess variability .
- In vivo models : Select species with genetic homology to the human target. Randomize treatment groups and blind investigators to reduce bias. Pilot studies should determine optimal dosing (e.g., pharmacokinetic profiling) .
Q. How should researchers collect and validate primary data on this compound’s efficacy?
Answer:
- Data collection : Use validated assays (e.g., high-throughput screening) with standardized protocols. Document raw data, including outliers, and use metadata tags (e.g., batch numbers, instrument calibration dates) .
- Validation : Confirm findings with orthogonal methods (e.g., surface plasmon resonance alongside enzymatic assays). Perform statistical power analysis to ensure sample sizes are sufficient to detect meaningful effect sizes .
Advanced Research Questions
Q. How can contradictory findings in this compound’s biochemical pathway activation be resolved?
Answer:
- Methodological audit : Compare protocols from conflicting studies (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Contradiction analysis : Apply principal contradiction frameworks to identify dominant variables (e.g., pH sensitivity, metabolite interference). Use multivariate regression to isolate confounding factors .
Q. What statistical methods are robust for analyzing dose-response relationships in this compound studies?
Answer:
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50. Use Akaike’s Information Criterion (AIC) to compare model fits .
- ANOVA with post-hoc tests : Compare multiple dose groups while controlling for Type I error (e.g., Tukey’s HSD). Report effect sizes (e.g., Cohen’s d) to contextualize significance .
Q. How can reproducibility be ensured in this compound experiments across laboratories?
Answer:
- Protocol standardization : Share detailed methods via platforms like protocols.io . Include step-by-step reagent preparation (e.g., buffer compositions, centrifugation speeds) .
- Collaborative validation : Conduct inter-lab studies using identical this compound batches. Use Bland-Altman plots to assess agreement between results .
Q. What strategies integrate conflicting literature findings into a cohesive review of this compound’s therapeutic potential?
Answer:
- Systematic synthesis : Categorize studies by methodology (e.g., in vitro vs. in vivo) and highlight methodological divergences (e.g., assay sensitivity thresholds) .
- Meta-regression : Analyze covariates (e.g., publication year, sample size) to explain heterogeneity in reported outcomes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
